molecular formula C27H34N2O5 B5409370 N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide;oxalic acid

N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide;oxalic acid

Cat. No.: B5409370
M. Wt: 466.6 g/mol
InChI Key: ZMLOFLCCSVHNJA-GOSREXKOSA-N
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Description

N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide include other piperidine derivatives and carboxamides, such as:

  • N-benzylpiperidine
  • N-ethylpiperidine
  • N-phenylprop-2-enylpiperidine

Uniqueness

What sets N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O.C2H2O4/c1-3-27(20-23-12-8-5-9-13-23)25(28)24-14-16-26(17-15-24)19-21(2)18-22-10-6-4-7-11-22;3-1(4)2(5)6/h4-13,18,24H,3,14-17,19-20H2,1-2H3;(H,3,4)(H,5,6)/b21-18+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLOFLCCSVHNJA-GOSREXKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC(=CC3=CC=CC=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C/C(=C/C3=CC=CC=C3)/C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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